N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide
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Overview
Description
N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound features a piperazine ring substituted with a methoxyphenyl group, a thiazole ring, and a methanesulfonamide group, making it a multifaceted molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyphenylpiperazine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is particularly beneficial in conditions where acetylcholine levels are diminished, such as in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features, used as an antihypertensive agent.
Uniqueness
N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide stands out due to its unique combination of a piperazine ring, thiazole ring, and methanesulfonamide group, which confer distinct chemical and biological properties. Its potential as a neuroprotective agent and enzyme inhibitor makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H22N4O4S2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C17H22N4O4S2/c1-25-15-5-3-14(4-6-15)20-7-9-21(10-8-20)16(22)11-13-12-26-17(18-13)19-27(2,23)24/h3-6,12H,7-11H2,1-2H3,(H,18,19) |
InChI Key |
SRYHAKHONPOOBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C |
Origin of Product |
United States |
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